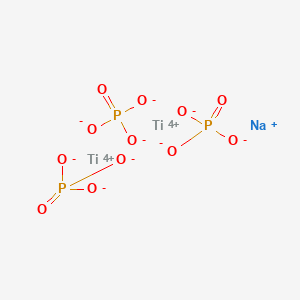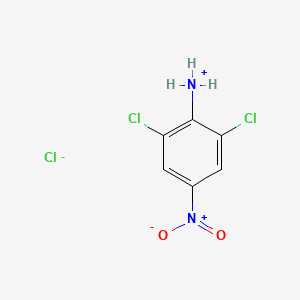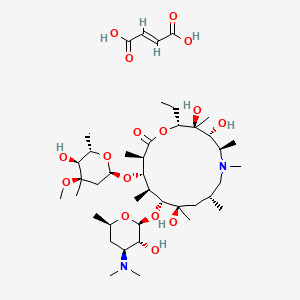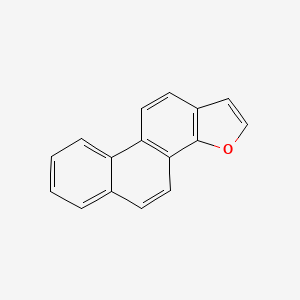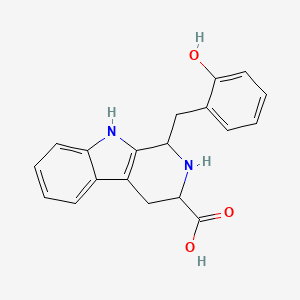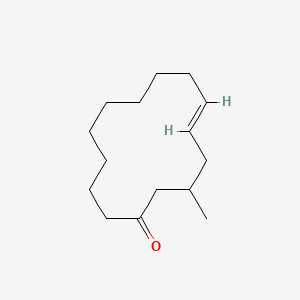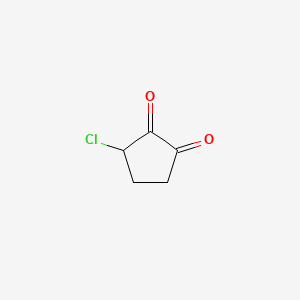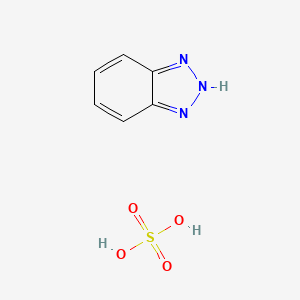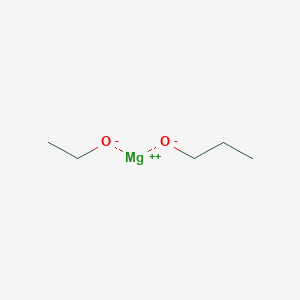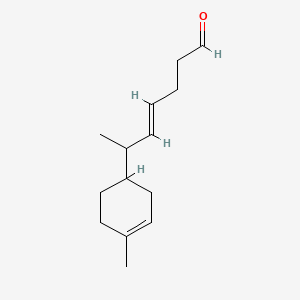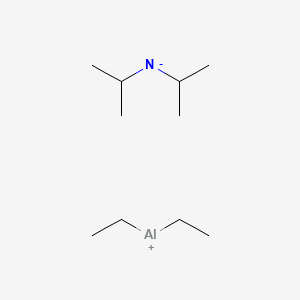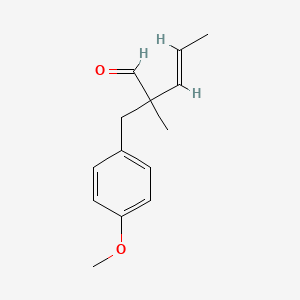
2-(p-Methoxybenzyl)-2-methylpent-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-methoxybenzyl)-2-methylpent-3-enal typically involves the reaction of p-methoxybenzaldehyde with other organic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies such as continuous flow reactors and automated synthesis systems is common in industrial settings .
化学反応の分析
Types of Reactions
2-(p-methoxybenzyl)-2-methylpent-3-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .
科学的研究の応用
2-(p-methoxybenzyl)-2-methylpent-3-enal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(p-methoxybenzyl)-2-methylpent-3-enal involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its anti-cancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(p-methoxybenzyl)-2-methylpent-3-enal include:
- 4-Methoxybenzaldehyde
- 2-Methylpent-3-enal
- Benzyl alcohol derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. For example, the presence of both the methoxy group and the enal structure contributes to its distinct reactivity and potential biological activities .
特性
CAS番号 |
85136-04-5 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
(E)-2-[(4-methoxyphenyl)methyl]-2-methylpent-3-enal |
InChI |
InChI=1S/C14H18O2/c1-4-9-14(2,11-15)10-12-5-7-13(16-3)8-6-12/h4-9,11H,10H2,1-3H3/b9-4+ |
InChIキー |
BUBYHHZFOXNUOF-RUDMXATFSA-N |
異性体SMILES |
C/C=C/C(C)(CC1=CC=C(C=C1)OC)C=O |
正規SMILES |
CC=CC(C)(CC1=CC=C(C=C1)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


